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Core Science & Biosynthesis
Protocols & Analytical Methods
Enantioselective Synthesis of 2-Benzyltetrahydrofuran Derivatives: A Detailed Guide to Palladium-Catalyzed Asymmetric Carboalkoxylation
Enantioselective Synthesis of 2-Benzyltetrahydrofuran Derivatives: A Detailed Guide to Palladium-Catalyzed Asymmetric Carboalkoxylation
The enantioselective synthesis of 2-benzyltetrahydrofuran derivatives represents a significant challenge and a highly desirable transformation in modern organic chemistry. These chiral heterocycles are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. This guide provides an in-depth exploration of a robust and highly enantioselective method for the synthesis of these valuable compounds: the palladium-catalyzed asymmetric carboalkoxylation of γ-hydroxyalkenes with aryl bromides. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for both the synthesis of a key chiral ligand and the catalytic transformation itself, and present data to guide researchers in applying this methodology.
Introduction: The Significance of Chiral 2-Benzyltetrahydrofurans
Substituted tetrahydrofurans are a cornerstone of many natural products, exhibiting a diverse range of biological activities. The precise stereochemical arrangement of substituents on the tetrahydrofuran ring is often critical for their therapeutic efficacy. The 2-benzyltetrahydrofuran moiety, in particular, is a key structural feature in various bioactive molecules. Consequently, the development of synthetic methods that provide access to enantiomerically pure 2-benzyltetrahydrofuran derivatives is of paramount importance for drug discovery and development professionals.
Traditional methods for the synthesis of substituted tetrahydrofurans often involve multi-step sequences and may lack stereocontrol. The palladium-catalyzed approach discussed herein offers a convergent and highly enantioselective solution, constructing the tetrahydrofuran ring and a new C-C bond in a single, stereodefined step.[1][2]
The Palladium-Catalyzed Asymmetric Carboalkoxylation Strategy
The core of this methodology lies in the palladium-catalyzed coupling of a γ-hydroxyalkene with an aryl bromide.[3] This reaction forms both a C-O and a C-C bond, along with up to two new stereocenters, with high levels of diastereoselectivity and, with the use of a suitable chiral ligand, excellent enantioselectivity.[1][3]
Mechanistic Rationale: Understanding the Path to Enantioselectivity
The catalytic cycle is proposed to proceed through the pathway illustrated below. The key to achieving high enantioselectivity is the use of a chiral ligand that can effectively discriminate between the two prochiral faces of the alkene during the intramolecular insertion step.
The reaction is believed to be initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent reaction with the γ-hydroxyalkene in the presence of a base generates a palladium(aryl)(alkoxide) intermediate. This intermediate then undergoes intramolecular insertion of the alkene into the Pd-O bond. The stereochemistry of the newly formed C-O and C-Pd bonds is controlled by the chiral ligand. Finally, reductive elimination from the resulting palladium alkyl intermediate forms the C-C bond and regenerates the Pd(0) catalyst.[2][4]
Caption: Proposed catalytic cycle for the Pd-catalyzed synthesis of 2-benzyltetrahydrofurans.
Key Reagents and Equipment
The Chiral Ligand: A TADDOL-Derived Phosphite
The success of this enantioselective transformation hinges on the use of a specifically designed chiral phosphite ligand. A highly effective ligand for this reaction is derived from (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) (TADDOL) and a chiral 2-arylcyclohexanol.[1] The modular nature of this ligand allows for fine-tuning of its steric and electronic properties to achieve optimal enantioselectivity.
Reactants and Catalysts
-
Palladium Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is a commonly used and effective Pd(0) source.
-
γ-Hydroxyalkene: The substrate containing the tethered alcohol and alkene functionalities.
-
Aryl Bromide: The coupling partner that provides the "benzyl" portion of the product.
-
Base: Sodium tert-butoxide (NaOtBu) is typically used to facilitate the formation of the palladium alkoxide intermediate.
-
Solvent: Anhydrous, degassed solvents such as toluene or dioxane are required.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers. As with any chemical synthesis, all manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous and oxygen-free conditions are crucial for the success of the palladium-catalyzed reaction.
Protocol 1: Synthesis of a TADDOL/2-Arylcyclohexanol-Derived Chiral Phosphite Ligand
This protocol describes the synthesis of a representative chiral phosphite ligand from a TADDOL-derived chlorophosphite and a chiral alcohol.
Caption: General workflow for the synthesis of the chiral phosphite ligand.
Materials:
-
(4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (Et₃N)
-
(1R,2R)-2-Phenylcyclohexan-1-ol
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Preparation of the TADDOL-derived Chlorophosphite:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve TADDOL (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C and add triethylamine (1.1 equiv).
-
Slowly add phosphorus trichloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by ³¹P NMR until the starting TADDOL is consumed.
-
The resulting solution of the TADDOL-derived chlorophosphite is typically used in the next step without isolation.
-
-
Synthesis of the Chiral Phosphite Ligand:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve (1R,2R)-2-phenylcyclohexan-1-ol (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C and add triethylamine (1.1 equiv).
-
Slowly add the freshly prepared TADDOL-derived chlorophosphite solution from the previous step to the chiral alcohol solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (pre-treated with triethylamine) under an inert atmosphere to afford the chiral phosphite ligand as a white solid.
-
Protocol 2: Enantioselective Synthesis of 2-((Naphthalen-2-yl)methyl)-5,5-dimethyltetrahydrofuran
This protocol provides a specific example of the enantioselective synthesis of a 2-benzyltetrahydrofuran derivative.
Materials:
-
Pd₂(dba)₃
-
TADDOL/2-arylcyclohexanol-derived chiral phosphite ligand (from Protocol 1)
-
4,4-Dimethyl-pent-1-en-5-ol
-
2-Bromonaphthalene
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous dioxane
-
Standard inert atmosphere glassware (Schlenk tube or glovebox)
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (2 mol %) and the chiral phosphite ligand (5 mol %) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous dioxane to the Schlenk tube to achieve a final substrate concentration of 0.2 M.
-
Stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.
-
-
Reaction Assembly:
-
To the catalyst mixture, add 4,4-dimethyl-pent-1-en-5-ol (1.0 equiv), 2-bromonaphthalene (1.8 equiv), and sodium tert-butoxide (1.8 equiv).
-
Seal the Schlenk tube and place it in a preheated oil bath at 90 °C.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at 90 °C for 12-14 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-((naphthalen-2-yl)methyl)-5,5-dimethyltetrahydrofuran.
-
-
Chiral Analysis:
-
Determine the enantiomeric excess (e.r.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Data Presentation: Substrate Scope and Performance
The palladium-catalyzed asymmetric carboalkoxylation has been shown to be effective for a range of γ-hydroxyalkenes and aryl bromides. The following table summarizes representative results.[1]
| Entry | γ-Hydroxyalkene | Aryl Bromide | Yield (%) | e.r. |
| 1 | 4,4-Dimethyl-pent-1-en-5-ol | 2-Bromonaphthalene | 85 | 96:4 |
| 2 | 4,4-Dimethyl-pent-1-en-5-ol | Bromobenzene | 78 | 95:5 |
| 3 | 4,4-Dimethyl-pent-1-en-5-ol | 4-Bromotoluene | 81 | 96:4 |
| 4 | 4-Ethyl-pent-1-en-5-ol | 2-Bromonaphthalene | 75 | 94:6 |
Troubleshooting and Key Considerations
-
Anhydrous and Anaerobic Conditions: The palladium catalyst is sensitive to air and moisture. Strict adherence to inert atmosphere techniques is crucial for reproducibility and high yields.
-
Purity of Reagents: The purity of all reagents, especially the solvent and base, can significantly impact the reaction outcome.
-
Ligand Synthesis and Handling: The chiral phosphite ligand is susceptible to oxidation and hydrolysis. It should be synthesized and handled under an inert atmosphere and stored in a glovebox or desiccator.
-
Reaction Temperature: The reaction temperature can influence both the reaction rate and enantioselectivity. The optimal temperature may need to be determined for each specific substrate combination.
Conclusion
The palladium-catalyzed asymmetric carboalkoxylation of γ-hydroxyalkenes provides a powerful and versatile method for the enantioselective synthesis of 2-benzyltetrahydrofuran derivatives. This approach offers high levels of stereocontrol and functional group tolerance, making it a valuable tool for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. By understanding the underlying mechanistic principles and adhering to the detailed protocols provided, scientists can effectively utilize this methodology to access a wide range of enantiomerically enriched heterocyclic compounds.
References
-
Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620–1621. [Link]
-
Hopkins, B. A., Garlets, Z. J., & Wolfe, J. P. (2015). Development of Enantioselective Palladium-Catalyzed Alkene Carboalkoxylation Reactions for the Synthesis of Tetrahydrofurans. Angewandte Chemie International Edition, 54(45), 13390-13392. [Link]
-
Hay, M. B., Hardin, A. R., & Wolfe, J. P. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry, 70(8), 3099–3107. [Link]
-
Wolfe, J. P. (2008). Palladium-Catalyzed Carboetherification and Carboamination Reactions of γ-Hydroxy- and γ-Aminoalkenes for the Synthesis of Tetrahydrofurans and Pyrrolidines. Synlett, 2008(19), 2913-2937. [Link]
-
Seebach, D., Beck, A. K., Heckel, A. (2001). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. [Link]
-
Vaillard, J. P., et al. (2011). Syntheses of simple TADDOL-like phosphite, phosphonite and phosphonate chiral ligands. ARKIVOC, 2011(xi), 1-13. [Link]
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Synthesis of 2-Benzyltetrahydrofuran via Grignard Addition to γ-Butyrolactone: A Mechanistic and Practical Guide
Synthesis of 2-Benzyltetrahydrofuran via Grignard Addition to γ-Butyrolactone: A Mechanistic and Practical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran (THF) ring is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents, including lignans and annonaceous acetogenins.[1][2] Its prevalence underscores the continuous need for robust and efficient synthetic methodologies for constructing substituted THF derivatives. The 2-benzyltetrahydrofuran motif, in particular, serves as a valuable building block in medicinal chemistry.
This application note provides a comprehensive guide to the synthesis of 2-benzyltetrahydrofuran, employing a classic and powerful organometallic transformation: the addition of a Grignard reagent to a lactone. We will delve into the underlying chemical principles, from the formation of the benzylmagnesium halide to the nucleophilic attack and subsequent intramolecular cyclization. This document is designed to offer both a deep mechanistic understanding and a field-proven, step-by-step protocol suitable for implementation in a research and development setting.
I. Scientific Principles and Reaction Mechanism
The synthesis is a multi-step process occurring in a single pot, followed by a workup that induces the final ring formation. The overall transformation involves the nucleophilic addition of a benzyl Grignard reagent to γ-butyrolactone, which generates a key intermediate, 5-hydroxy-1-phenylpentan-2-one.[3] This intermediate undergoes a spontaneous, acid-catalyzed intramolecular cyclization during the aqueous workup to yield the final product.
A. Formation of the Benzylmagnesium Halide Grignard Reagent
The process begins with the formation of the Grignard reagent, an organomagnesium halide. This is achieved by reacting benzyl bromide (or chloride) with magnesium metal turnings in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether.[4][5] The magnesium undergoes an oxidative insertion into the carbon-halogen bond.
The resulting carbon-magnesium (C-Mg) bond is highly polarized, with the benzylic carbon atom bearing a significant partial negative charge (δ-).[4] This polarization renders the carbon atom strongly nucleophilic and basic, making it the reactive species in the subsequent addition step. It is absolutely critical that this step is performed under strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent, converting it to toluene and halting the desired reaction.[4][5]
B. Nucleophilic Addition, Ring Opening, and Intramolecular Cyclization
The core of the synthesis involves the following mechanistic sequence:
-
Nucleophilic Attack: The nucleophilic benzyl carbanion from the Grignard reagent attacks the electrophilic carbonyl carbon of γ-butyrolactone.[6][7] This breaks the carbonyl π-bond and forms a tetrahedral magnesium alkoxide intermediate.
-
Lactone Ring Opening: Unlike the stable alkoxide formed from ketones or aldehydes, the intermediate derived from the lactone is a hemiacetal. This intermediate is unstable and collapses, leading to the cleavage of the endocyclic C-O bond of the lactone. This ring-opening step generates a ketone functionality.
-
Protonation & Tautomerization: During the aqueous workup (e.g., with NH₄Cl or dilute acid), the magnesium alkoxide is protonated, yielding a γ-hydroxyketone: 5-hydroxy-5-phenylpentan-2-one.
-
Intramolecular Cyclization: The final step is an acid-catalyzed intramolecular nucleophilic attack. The terminal hydroxyl group attacks the carbonyl carbon of the ketone. This forms a new five-membered ring, which, after proton transfer and loss of a water molecule, yields the stable 2-benzyltetrahydrofuran product.
Caption: High-level workflow for the synthesis of 2-benzyltetrahydrofuran.
II. Detailed Experimental Protocol
This protocol details a representative procedure for the synthesis of 2-benzyltetrahydrofuran on a laboratory scale.
A. Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Magnesium Turnings | Mg | 24.31 | 1.46 g | 60.0 | 1.2 |
| Iodine | I₂ | 253.81 | 1 crystal | - | catalytic |
| Benzyl Bromide | C₇H₇Br | 171.04 | 5.95 mL (8.55 g) | 50.0 | 1.0 |
| γ-Butyrolactone | C₄H₆O₂ | 86.09 | 4.3 mL (4.82 g) | 56.0 | 1.12 |
| Anhydrous THF | C₄H₈O | - | ~150 mL | - | Solvent |
| Sat. aq. NH₄Cl | NH₄Cl | - | ~100 mL | - | Quench |
| Diethyl Ether | (C₂H₅)₂O | - | ~150 mL | - | Extraction |
| Anhydrous MgSO₄ | MgSO₄ | - | As needed | - | Drying |
B. Step-by-Step Procedure
Step 1: Preparation of Benzylmagnesium Bromide
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel. Cap the remaining neck with a septum. All glassware must be rigorously dried in an oven (120 °C) overnight and assembled while hot under a stream of dry nitrogen or argon.[8][9]
-
Reagent Loading: Place the magnesium turnings (1.46 g) and a single crystal of iodine into the flask. The iodine helps to activate the magnesium surface.[10]
-
Initiation: In the dropping funnel, prepare a solution of benzyl bromide (5.95 mL) in 40 mL of anhydrous THF. Add approximately 5 mL of this solution to the magnesium turnings. The reaction should initiate within minutes, indicated by the disappearance of the iodine color, gentle bubbling, and a slight warming of the flask. If the reaction does not start, gently warm the flask with a heat gun.[11]
-
Grignard Formation: Once the reaction has started, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.[12] After the addition is complete, continue to stir the resulting cloudy, grey-brown mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.
Step 2: Grignard Addition to γ-Butyrolactone
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Substrate Addition: Prepare a solution of γ-butyrolactone (4.3 mL) in 20 mL of anhydrous THF. Add this solution dropwise to the cold, stirring Grignard reagent via the dropping funnel over 20-30 minutes.[10] Controlling the addition rate is crucial to manage the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.
Step 3: Workup and Cyclization
-
Quenching: Carefully and slowly pour the reaction mixture into a 500 mL beaker containing 100 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl), stirring vigorously.[13] This will quench any remaining Grignard reagent and initiate the cyclization.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash them with saturated aqueous sodium chloride (brine, 1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification and Characterization
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 2-benzyltetrahydrofuran as a clear oil.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques.
Caption: Key mechanistic steps in the formation of 2-benzyltetrahydrofuran.
III. Data Interpretation and Troubleshooting
A. Expected Spectroscopic Data
The structure of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
| Analysis | Expected Observations for 2-Benzyltetrahydrofuran |
| ¹H NMR | Aromatic protons (phenyl ring): δ 7.20 - 7.40 ppm. Aliphatic protons (THF ring and benzylic CH₂): δ 1.50 - 4.00 ppm.[14] |
| ¹³C NMR | Oxygenated carbons of the THF ring: δ 70 - 80 ppm.[14] Aromatic and aliphatic carbons at characteristic shifts. |
| GC-MS | A single major peak on the gas chromatogram with a molecular ion peak corresponding to the mass of C₁₁H₁₄O (162.23 g/mol ). |
B. Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Wet glassware or solvent. 2. Inactive magnesium surface (oxidized). | 1. Rigorously dry all equipment and use freshly opened anhydrous solvents.[4][5] 2. Use fresh, shiny magnesium turnings. Crush a few pieces under nitrogen to expose a fresh surface. Use an iodine crystal or a few drops of 1,2-dibromoethane as an activator.[12] |
| Low yield of final product. | 1. Incomplete Grignard formation. 2. Grignard reagent quenched by moisture. 3. Formation of Wurtz coupling side-product (1,2-diphenylethane). 4. Over-addition or other side reactions due to poor temperature control.[6] | 1. Ensure all magnesium is consumed before proceeding. 2. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction. 3. Ensure slow, controlled addition of the benzyl bromide. 4. Maintain 0 °C during the addition of the lactone to the Grignard reagent.[10] |
| Complex mixture of products after workup. | 1. Incomplete cyclization. 2. Presence of unreacted starting materials or the γ-hydroxyketone intermediate. | 1. Ensure the aqueous workup is sufficiently acidic to catalyze the cyclization. Stirring for a longer period during the quench may help. 2. Improve reaction conditions (time, temperature) and ensure proper stoichiometry. Re-purify via column chromatography. |
IV. References
-
Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. (2019). RSC Publishing.
-
Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination. PMC.
-
Formation and reaction of a Grignard reagent. (n.d.). University of Toronto.
-
Grignard Reaction. (n.d.). Web Pages.
-
Grignard Reaction. (n.d.). Swarthmore College.
-
Synthesis of Substituted Tetrahydrofurans. (n.d.). ResearchGate.
-
Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. (2014). Journal of the American Chemical Society.
-
Synthesis of 2‐(hetero)aryl tetrahydrofurans. (n.d.). ResearchGate.
-
Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (2014). PMC.
-
DI-n-BUTYLDIVINYLTIN. (n.d.). Organic Syntheses.
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). PMC - NIH.
-
Synthesis of Tetrahydrofurans by a Tandem Hydrogen Atom Abstraction/Radical Nucleophilic Displacement Sequence. (1999). Organic Letters - ACS Publications.
-
Grignard Reagents. (2023). Chemistry LibreTexts.
-
2-Benzyltetrahydrofuran | High-Purity Research Chemical. (n.d.). Benchchem.
-
Synthesis of Cyclopentane and Tetrahydrofuran Derivatives. (n.d.). Digikogu.
-
Grignard Reaction. (n.d.). Organic Chemistry Portal.
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. (n.d.). DSpace@MIT.
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
-
6-CHLORO-1-HEXENE. (n.d.). Organic Syntheses.
-
Grignard Reagent Synthesis Reaction Mechanism. (2015). YouTube.
-
Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. (n.d.). PMC.
-
Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. (n.d.). PMC.
-
2-BENZYLTETRAHYDROFURAN — Chemical Substance Information. (n.d.). NextSDS.
-
Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono). (2022). Semantic Scholar.
-
Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). University of Missouri–St. Louis.
-
The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. (2022). ResearchGate.
-
Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). University of Wisconsin-Madison.
-
Spectroscopic analysis for the structural elucidation of 2-(Tetrahydrofuran-2-yl)acetic acid isomers. (n.d.). Benchchem.
-
Method for purifying tetrahydrofuran. (n.d.). Patent JP-2003089694-A - PubChem - NIH.
-
Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. (2025). MDPI.
-
Preparation of tetrahydrofuran and gamma-butyrolactone. (n.d.). Google Patents.
-
5-Hydroxy-5-phenylpentan-2-one. (n.d.). PubChem.
-
Synthesis and pharmacological study of some new beta-(dialkylaminomethyl)- gamma-butyrolactones and their tetrahydrofuran analogues. (n.d.). PubMed.
-
The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
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Application Note: Catalytic Hydrogenation Strategies for the Synthesis of 2-Benzyltetrahydrofuran
Application Note: Catalytic Hydrogenation Strategies for the Synthesis of 2-Benzyltetrahydrofuran
Introduction & Mechanistic Overview
The 2-benzyltetrahydrofuran scaffold is a critical structural motif found in numerous bioactive natural products, particularly lignan antibiotics (e.g., burseran), and serves as a versatile intermediate in pharmaceutical development 1. The synthesis of this moiety via catalytic hydrogenation typically proceeds through one of two primary precursors: the reduction of an exocyclic alkene (e.g., 2-benzylidenetetrahydrofuran) or the direct saturation of an aromatic furan ring (e.g., 2-benzylfuran).
The fundamental challenge in these hydrogenations is chemoselectivity. The benzylic ether linkage is highly susceptible to hydrogenolysis—cleavage of the C–O bond—which yields unwanted ring-opened alcohols and toluene derivatives.
Catalyst Selection & Causality
Designing a robust hydrogenation protocol requires matching the catalyst's electronic properties to the specific precursor:
-
Exocyclic Alkene Reduction: Palladium on carbon (Pd/C) is highly efficient for alkene saturation. However, its propensity to catalyze benzylic C–O cleavage necessitates the use of catalytic modifiers. The addition of sodium nitrite (NaNO₂) or specific amines selectively poisons the highly active defect sites on the Pd surface, suppressing hydrogenolysis while maintaining alkene reduction kinetics 2.
-
Furan Ring Saturation: Furan rings possess aromatic stabilization, requiring more forcing conditions or highly active catalysts like Ruthenium (Ru/C) or Rhodium (Rh). Standard Ru/C often leads to deep hydrogenation and ring-opening. Recent advances demonstrate that bimetallic doping (e.g., Pd-promoted Ru/C or Rh/Hf cooperative catalysts) modulates the d-band center of the primary metal, enabling furan reduction at remarkably low temperatures (e.g., 4 °C) and preserving the cyclic ether intact 3, 4.
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for 2-Benzyltetrahydrofuran Synthesis
| Precursor | Catalyst System | Solvent | Temp (°C) | Pressure (bar) | Additive / Modifier | Target Yield (%) | Ref |
| 2-Benzylidenetetrahydrofuran | 10% Pd/C | THF/H₂O | 25 | 1 | NaNO₂ | 85–92 | 2 |
| 2-Benzylfuran | Ru/C | EtOH | 20–50 | 20 | None | 75–80 | 3 |
| 2-Benzylfuran | Pd-Ru/C (0.15) | EtOH | 4 | 20 | None | 92–97 | 3 |
| Benzofuran Derivatives | Rh/Hf/(S)-DTBM | Toluene | 95 | 30 | H₂O / Zn | 90–98 | 4 |
Reaction Pathways
Reaction pathways for 2-benzyltetrahydrofuran synthesis via catalytic hydrogenation.
Experimental Protocols
Protocol A: Selective Hydrogenation of 2-Benzylidenetetrahydrofuran (Pd/C with Modifier)
This protocol utilizes a modified Pd/C system to reduce the exocyclic double bond while strictly avoiding benzylic ether cleavage 2.
Step 1: Reaction Assembly
-
Procedure: In a 50 mL round-bottom flask, dissolve 2-benzylidenetetrahydrofuran (5.0 mmol) in a 4:1 mixture of THF and deionized water (20 mL). Add 10% Pd/C (5 mol% relative to substrate) and sodium nitrite (NaNO₂, 0.1 equiv).
-
Causality & Rationale: The biphasic THF/water solvent system ensures the solubility of both the organic substrate and the inorganic NaNO₂ modifier. NaNO₂ acts as a selective poison, adsorbing onto the most reactive palladium terrace sites that typically mediate C–O bond hydrogenolysis, thereby restricting reactivity to the more accessible alkene.
Step 2: Purging and Hydrogenation
-
Procedure: Seal the flask with a septum. Evacuate the atmosphere and backfill with inert Argon (repeat 3x). Introduce Hydrogen gas via a balloon (1 atm) and purge the headspace once. Stir vigorously at 25 °C.
-
Causality & Rationale: Strict anaerobic purging prevents oxygen-mediated catalyst deactivation or explosive hazards. 1 atm H₂ is sufficient for alkene reduction; higher pressures would unnecessarily increase the risk of background hydrogenolysis.
Step 3: Self-Validating Monitoring
-
Procedure: At 60 minutes, extract a 50 µL aliquot, filter through a micro-plug of Celite, and analyze via GC-MS.
-
Validation Check: The reaction is proceeding correctly if the molecular ion peak shifts from M (alkene) to M+2 (alkane). If a peak corresponding to toluene (m/z 92) appears, hydrogenolysis is occurring—immediately halt the reaction and increase the NaNO₂ loading in the next run.
Step 4: Workup
-
Procedure: Filter the crude mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with EtOAc (2 x 10 mL). Concentrate the filtrate under reduced pressure to yield the crude 2-benzyltetrahydrofuran.
Protocol B: Direct Furan Ring Saturation using Bimetallic Catalysis
Reducing the aromatic furan ring requires a highly tuned bimetallic system to achieve conversion at low temperatures, preventing deep hydrogenolysis 3.
Step 1: Catalyst and Substrate Loading
-
Procedure: In a high-pressure stainless-steel autoclave, add 2-benzylfuran (3.0 mmol), absolute ethanol (15 mL), and the Pd-promoted Ru/C catalyst (Pd^Ru/C-0.15, 2 mol% total metal).
-
Causality & Rationale: Ethanol serves as a protic solvent that facilitates rapid hydrogen transfer. The trace Pd doping on the Ru/C surface creates a synergistic electronic effect, lowering the activation energy for furan ring saturation and allowing the reaction to proceed at near-freezing temperatures.
Step 2: Pressurization and Low-Temperature Reaction
-
Procedure: Seal the autoclave, purge with H₂ (3x), and pressurize to 20 bar. Place the reactor in a cooling bath maintained at 4 °C. Stir at 1000 rpm for 2 hours.
-
Causality & Rationale: High pressure (20 bar) drives the thermodynamically challenging disruption of furan aromaticity. The low temperature (4 °C) is the critical kinetic control parameter; it virtually eliminates the activation energy pathway leading to C–O bond cleavage, ensuring >95% chemoselectivity for the cyclic ether. High stirring speed (1000 rpm) eliminates mass transfer limitations in the triphasic (solid-liquid-gas) system.
Step 3: Self-Validating Monitoring
-
Procedure: Vent the reactor carefully after 2 hours. Analyze an aliquot via ¹H NMR.
-
Validation Check: The disappearance of furan aromatic protons (δ 6.0–7.5 ppm) and the emergence of complex aliphatic multiplets (δ 1.5–3.8 ppm) confirms ring saturation. If the benzylic CH₂ signal (δ ~2.8 ppm) disappears or shifts drastically, hydrogenolysis to toluene has occurred.
Standard Workflow Visualization
Standard workflow for the catalytic hydrogenation of furan derivatives.
References
- "2-Benzyltetrahydrofuran | High-Purity Research Chemical", Benchchem.
- "The Journal of Organic Chemistry 1975 Volume 40 NO.10", DSS.
- "Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans", ACS Catalysis.
- "Enantioselective Hydrogenation of Benzofurans with Water via Rh/Hf Cooperative Catalysts", ResearchGate.
Sources
Application Note: 2-Benzyltetrahydrofuran as a Strategic Building Block in Total Synthesis
Application Note: 2-Benzyltetrahydrofuran as a Strategic Building Block in Total Synthesis
Executive Summary
The 2-benzyltetrahydrofuran (2-BTHF) motif is a privileged heterocyclic scaffold embedded within numerous biologically active natural products, most notably the lignans (e.g., burseran, secoisolariciresinol, and pinoresinol) and annonaceous acetogenins. These compounds exhibit a broad spectrum of pharmacological properties, including antineoplastic, antiviral, and antioxidant activities. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for constructing the 2-BTHF core. By detailing both transition-metal-catalyzed carboetherification and biomimetic oxidative coupling strategies, this guide elucidates the mechanistic causality behind reagent selection and stereocontrol.
Strategic Significance & Biosynthetic Context
In nature, tetrahydrofuran lignans are biosynthesized from achiral precursors like coniferyl alcohol via dirigent protein-mediated oxidative dimerization[1]. The resulting quinone methide intermediates undergo stereoselective hydration and cyclization to form the 2-BTHF core[1].
In the laboratory, replicating this efficiency requires strategic retrosynthetic disconnections. Traditional approaches often build the lignan skeleton onto a pre-existing furan ring or rely on the late-stage cyclization of 1,4-butanediols[2]. However, modern total synthesis favors convergent methodologies that simultaneously form the tetrahydrofuran ring and install the benzylic appendage, thereby minimizing protecting group manipulations and maximizing atom economy[3].
Caption: Retrosynthetic pathways for constructing the 2-benzyltetrahydrofuran scaffold.
Protocol 1: Palladium-Catalyzed Carboetherification
Experimental Rationale (Causality)
The palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl bromides is a powerful method for generating 2-benzyltetrahydrofurans[4].
-
Catalyst & Ligand Choice: The reaction utilizes Pd2(dba)3 and DPEphos. DPEphos is a bidentate phosphine ligand with a wide bite angle. This specific geometry stabilizes the intermediate Pd(II) species, suppressing undesired β -hydride elimination and strongly favoring the reductive elimination step that forms the C–C bond[4].
-
Base Selection: Sodium tert-butoxide ( NaOtBu ) is sufficiently strong to deprotonate the alcohol, facilitating the formation of the crucial palladium(aryl)(alkoxide) intermediate[4].
-
Stereocontrol: The intramolecular insertion of the alkene into the Pd–O bond dictates the stereochemical outcome, often yielding trans-2,5-disubstituted tetrahydrofurans with high diastereomeric ratios (>20:1 dr) due to the minimization of 1,3-diaxial interactions in the transition state[4].
Caption: Catalytic cycle for the Pd-catalyzed carboetherification of γ-hydroxy alkenes.
Quantitative Data: Reaction Scope
The following table summarizes the expected yields and stereoselectivities when applying this methodology to various substrates[4].
| Substrate (Alcohol) | Aryl Halide | Product | Yield (%) | dr (trans:cis) |
| 4-Penten-1-ol | 2-Bromonaphthalene | 2-(2-Naphthylmethyl)tetrahydrofuran | 76 | N/A |
| 2-Methyl-4-hexen-2-ol | 2-Bromonaphthalene | 2,2-Dimethyl-5-(2-naphthylmethyl)THF | 80 | N/A |
| 1-Phenyl-4-penten-1-ol | Bromobenzene | 2-Benzyl-5-phenyltetrahydrofuran | 72 | >20:1 |
Step-by-Step Methodology
Reagents: γ-Hydroxy terminal alkene (1.0 equiv), Aryl bromide (2.0 equiv), NaOtBu (2.0 equiv), Pd2(dba)3 (1 mol %), DPEphos (2 mol %), anhydrous THF (0.2 M).
-
Preparation of the Catalyst Matrix: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 (1 mol %) and DPEphos (2 mol %). Add anhydrous THF to achieve a 0.2 M concentration relative to the alcohol substrate. Stir for 15 minutes at room temperature until a homogenous pre-catalyst solution forms.
-
Substrate Addition: Add NaOtBu (2.0 equiv) to the flask, followed by the aryl bromide (2.0 equiv). Finally, inject the γ-hydroxy terminal alkene (1.0 equiv) dropwise via syringe.
-
Thermal Activation: Seal the flask, remove it from the glovebox, and heat the reaction mixture to 65 °C in a pre-equilibrated oil bath.
-
Reaction Monitoring: Monitor the reaction via TLC (typically 10-20% EtOAc in hexanes). The reaction is usually complete within 12–18 hours.
-
Quenching and Workup: Cool the mixture to room temperature. Quench by adding saturated aqueous NH4Cl (equal volume to THF). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.
Self-Validation & Quality Control:
-
In-process check: The color of the reaction mixture should transition from dark purple/red ( Pd2(dba)3 ) to a lighter orange/yellow upon formation of the active catalytic species.
-
Analytical validation: Analyze the purified product via 1H NMR. The diagnostic benzylic methylene protons typically appear as a complex multiplet between 2.60–3.00 ppm, while the methine proton adjacent to the THF oxygen shifts to 3.80–4.20 ppm.
Protocol 2: Bioinspired Tandem Redox Isomerization/Oxidative Coupling
Experimental Rationale (Causality)
For the total synthesis of complex trans,trans,trans-2,5-diaryl-3,4-dimethyltetrahydrofuran lignans, a biomimetic approach is highly efficient. Jahn and co-workers developed a tandem nucleophilic addition/redox isomerization/oxidative coupling sequence[1].
-
Redox Isomerization: A ruthenium catalyst isomerizes allylic alkoxides into enolates. This bypasses the need to isolate volatile or unstable aldehyde intermediates.
-
Single Electron Transfer (SET) Oxidation: The enolates are subjected to SET oxidation, generating radical species that rapidly dimerize. This mimics the biological dirigent protein-mediated radical coupling of coniferyl alcohol[1].
-
Diastereoselective Cycloetherification: The resulting 1,4-diketones are reduced to diols and subsequently cyclized using BF3⋅OEt2 . The Lewis acid promotes the formation of a stabilized carbocation, ensuring stereoconvergent ring closure to the thermodynamically favored trans,trans,trans-tetrahydrofuran[1].
Step-by-Step Methodology: Cycloetherification Step
(Assuming the 1,4-diol intermediate has been synthesized via the aforementioned tandem coupling and LiAlH4 reduction[5])
Reagents: 1,4-Diol intermediate (1.0 equiv), BF3⋅OEt2 (1.5 equiv), anhydrous CH2Cl2 (0.1 M).
-
Substrate Preparation: Dissolve the 1,4-diol intermediate (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibration.
-
Lewis Acid Activation: Add BF3⋅OEt2 (1.5 equiv) dropwise via a gas-tight syringe. The Lewis acid coordinates to one of the hydroxyl groups, transforming it into a superior leaving group and triggering intramolecular nucleophilic attack by the distal hydroxyl.
-
Cyclization: Maintain the reaction at -78 °C for 2 hours. The low temperature is critical to prevent competitive elimination pathways that would lead to dihydronaphthalene side products[1].
-
Quenching: Quench the reaction at -78 °C by the rapid addition of saturated aqueous NaHCO3 . Allow the biphasic mixture to warm to room temperature.
-
Extraction and Isolation: Separate the layers and extract the aqueous phase with CH2Cl2 ( 2×10 mL). Dry the combined organic layers over MgSO4 , filter, and concentrate. Purify via flash chromatography.
Self-Validation & Quality Control:
-
Thermodynamic Check: The cyclization under these conditions is irreversible. Resubjecting the isolated product to BF3⋅OEt2 should result in no change to the diastereomeric ratio, confirming thermodynamic control[1].
-
Analytical validation: 2D NOESY NMR is required to confirm the trans,trans,trans relative stereochemistry of the tetrahydrofuran ring substituents.
Sources
- 1. Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02848B [pubs.rsc.org]
- 2. Synthesis of 3,4-Dibenzyltetrahydrofuran Lignans (9,9′-Epoxylignanes) | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
Application Note: Advanced Cross-Coupling and Cyclization Protocols for 2-Benzyltetrahydrofuran Synthesis
Application Note: Advanced Cross-Coupling and Cyclization Protocols for 2-Benzyltetrahydrofuran Synthesis
Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary & Mechanistic Landscape
The 2-benzyltetrahydrofuran motif is a privileged structural scaffold in medicinal chemistry, frequently embedded in complex natural products and pharmaceutical agents. Traditional syntheses of this core often rely on multi-step, linear sequences with poor atom economy. However, modern transition-metal catalysis and photoredox methodologies have unlocked highly convergent, cross-coupling-driven pathways.
This application note details three distinct, field-proven methodologies for constructing the 2-benzyltetrahydrofuran core:
-
Palladium-Catalyzed Carboetherification: A highly diastereoselective approach utilizing γ-hydroxy alkenes and aryl bromides ().
-
Gold-Catalyzed Oxidative Carboalkoxylation: A mild, homogeneous protocol leveraging arylboronic acids and Selectfluor ().
-
Photoredox α-C(sp³)–H Functionalization: A transition-metal-free, direct functionalization of bulk tetrahydrofuran (THF) using benzyl halides ().
Visualizing the Synthetic Logic
Divergent synthetic pathways to 2-benzyltetrahydrofuran derivatives.
Protocol I: Palladium-Catalyzed Carboetherification
This protocol converts γ-hydroxy terminal alkenes (e.g., 4-penten-1-ol) and aryl bromides into 2-benzyltetrahydrofurans via a Pd(0)/Pd(II) catalytic cycle ().
Mechanistic Causality & Rationale
-
Base Selection (NaOtBu): NaOtBu is a strong, non-nucleophilic base critical for the initial deprotonation of the γ-hydroxy alkene. This generates a nucleophilic alkoxide that attacks the Pd(II)-aryl intermediate, forming the requisite palladium(aryl)(alkoxide) complex prior to migratory insertion.
-
Ligand Selection (DPEphos): The large bite angle of the bidentate DPEphos ligand enforces a specific geometry around the palladium center that accelerates the C–C bond-forming reductive elimination step, effectively outcompeting undesired β-hydride elimination pathways.
Step-by-Step Methodology
-
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (1.0 mol %), DPEphos (2.0 mol %), and NaOtBu (1.2 equiv).
-
Solvent & Substrate Addition: Add anhydrous toluene (to achieve a 0.1 M substrate concentration). Add the aryl bromide (1.2 equiv) followed by 4-penten-1-ol (1.0 equiv).
-
Reaction: Seal the flask, remove it from the glovebox, and stir the mixture at 80 °C for 12–14 hours.
-
Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.
In-Process Validation & Analytical Signatures
-
Self-Validation: Monitor the reaction via ¹H NMR of crude aliquots. Successful cyclization is marked by the complete disappearance of the terminal alkene multiplet (δ 5.0–5.8 ppm) and the emergence of a diagnostic doublet of doublets at δ ~2.8 ppm (benzylic CH₂) alongside the C2 methine proton of the THF ring at δ 4.0–4.2 ppm.
Protocol II: Gold-Catalyzed Oxidative Carboalkoxylation
This protocol achieves the intramolecular alkoxycyclization of 4-penten-1-ol and subsequent arylation using phenylboronic acid to furnish 2-benzyltetrahydrofuran ().
Mechanistic Causality & Rationale
-
Oxidant Selection (Selectfluor): Gold typically operates in a redox-neutral Au(I) cycle. Selectfluor acts as a potent, stoichiometric two-electron oxidant to drive the Au(I) to Au(III) transition. This high-valent state is absolute necessary to enable transmetalation with the arylboronic acid.
-
Solvent Selection (Acetonitrile): Anhydrous MeCN is utilized because it effectively stabilizes the highly reactive cationic Au(III) intermediates generated during the oxidative phase.
Step-by-Step Methodology
-
Reagent Assembly: To an oven-dried vial equipped with a magnetic stir bar, add 4-penten-1-ol (1.0 equiv), phenylboronic acid (2.0 equiv), and Selectfluor (2.0 equiv).
-
Catalyst Addition: Dissolve the mixture in anhydrous MeCN (0.1 M). Add the gold catalyst, Ph₃PAuCl (5.0 mol %).
-
Reaction: Seal the vial and stir the homogeneous mixture at 60 °C for 2 hours.
-
Workup: Dilute the mixture with diethyl ether, filter through a short pad of Celite to remove insoluble fluoride salts, concentrate, and purify via silica gel chromatography.
In-Process Validation & Analytical Signatures
-
Self-Validation: The reaction mixture should remain entirely homogeneous throughout the heating process. The appearance of a gold mirror or black precipitate on the vial walls indicates catalyst decomposition (reduction to inactive Au(0)), signaling a failure in the oxidative cycle.
Protocol III: Photoredox α-C(sp³)–H Functionalization
This transition-metal-free protocol directly functionalizes the α-C–H bond of bulk tetrahydrofuran using benzyl halides under visible light irradiation (, ).
Mechanistic Causality & Rationale
-
Co-Catalyst Selection (nBu₄NBr): The bromide anion undergoes single-electron oxidation by the excited state of the photocatalyst (e.g., 4-CzIPN) to generate an electrophilic bromine radical. This radical is highly effective at performing Hydrogen Atom Transfer (HAT) on the α-C–H bond of THF, overcoming the inherent chemical inertness of the ether.
-
Solvent as Substrate: THF is used in vast excess as both the solvent and the substrate to drive the statistical generation of the α-oxyalkyl radical, which subsequently engages in radical cross-coupling with the benzylic radical.
Step-by-Step Methodology
-
Mixture Preparation: In a transparent glass vial, combine the benzyl bromide (1.0 equiv), the photocatalyst 4-CzIPN (2.0 mol %), nBu₄NBr (10 mol %), and K₂HPO₄ (2.0 equiv).
-
Degassing: Add anhydrous THF (acting as both solvent and reagent, ~2.0 mL per 0.2 mmol of benzyl bromide). Degas the mixture via three freeze-pump-thaw cycles and backfill with argon.
-
Irradiation: Irradiate the vial with Blue LEDs (450 nm) at room temperature for 24 hours. Ensure vigorous stirring to maintain suspension of the inorganic base.
-
Workup: Filter the crude mixture to remove inorganic salts, concentrate under reduced pressure, and purify via flash chromatography (Pentane:Ethyl Acetate gradients).
In-Process Validation & Analytical Signatures
-
Self-Validation: The reaction solution will exhibit intense luminescence under 450 nm irradiation. Reaction progress can be tracked via GC-FID by the consumption of the benzyl halide peak; the formation of the cross-coupled product is accompanied by the visible precipitation of inorganic salts (KBr).
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes of the three protocols, allowing researchers to select the optimal method based on their starting materials and stereochemical requirements.
| Synthesis Method | Catalyst System | Oxidant / Base | Yield Range | Diastereoselectivity (dr) | Key Advantage |
| Pd-Catalyzed Carboetherification | Pd₂(dba)₃ / DPEphos | NaOtBu | 60–85% | >20:1 (trans for internal alkenes) | Exceptional stereocontrol; broad aryl bromide scope. |
| Au-Catalyzed Oxidative Coupling | Ph₃PAuCl | Selectfluor | 50–75% | N/A (Terminal alkenes) | Mild conditions; utilizes stable arylboronic acids. |
| Photoredox α-C–H Functionalization | 4-CzIPN / nBu₄NBr | Light (hν) / K₂HPO₄ | 45–80% | Moderate (1.5:1 to 3:1) | Transition-metal-free; utilizes bulk THF directly. |
References
[1] Wolfe, J. P., et al. "Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity." The Journal of Organic Chemistry, 2005. URL: [Link]
[2] Zhang, G., et al. "Homogeneous Gold-Catalyzed Oxidative Carboheterofunctionalization of Alkenes." Journal of the American Chemical Society, 2010. URL: [Link]
[3] Chen, J., et al. "Metal-free and site-selective α-C–H functionalization of tetrahydrofuran enabled by the photocatalytic generation of bromine radicals." Green Chemistry, 2021. URL: [Link]
[4] Wu, Z., et al. "Direct, Site-Selective and Redox-Neutral α-C-H Bond Functionalization of Tetrahydrofurans via Quantum Dots Photocatalysis." Angewandte Chemie International Edition, 2021. URL: [Link]
Technical Notes & Optimization
improving enantiomeric excess in 2-benzyltetrahydrofuran synthesis
improving enantiomeric excess in 2-benzyltetrahydrofuran synthesis
Welcome to the Chiral Ether Synthesis Support Center . As a Senior Application Scientist, I have compiled this diagnostic dashboard and troubleshooting guide to address the most critical bottlenecks in the asymmetric synthesis of 2-benzyltetrahydrofuran derivatives.
Achieving high enantiomeric excess (ee) in these systems requires strict control over transition-state geometry and downstream workup conditions. This guide bypasses generic advice to focus on the exact physicochemical causalities—such as haliranium ion equilibration and base-catalyzed epimerization—that dictate your stereochemical outcomes.
I. Diagnostic Workflow: Synthetic Pathways
Depending on your starting materials, enantiocontrol is established either through the asymmetric hydrogenation of prochiral olefins/ketones or via the enantioselective cycloetherification of γ-hydroxy alkenes.
Figure 1: Primary synthetic pathways to enantioenriched 2-benzyltetrahydrofurans.
II. Quantitative Performance Dashboard
When selecting your catalytic system, reference the following benchmark data to align your expected ee and diastereomeric ratio (dr) with validated literature standards.
| Reaction / Methodology | Catalyst System | Substrate | Yield | Stereochemical Outcome | Ref |
| Asymmetric Hydrogenation | Ru2Cl4[(R)-BINAP]2(NEt3) | Benzylidenesuccinic acids | 95% | 97% ee | [1] |
| Transfer Hydrogenation (ATH-DKR) | (R,R)-Teth-TsDPEN-Ru(II) | α-Alkyl-β-ketoaldehydes | 41–87% | >99% ee , up to 92:8 dr | [2] |
| Bromocycloetherification | Chiral Phosphoric Acid / NBS | γ-Hydroxy alkenes | 78% | Moderate/High ee (Ion-pair controlled) | [3] |
| Pd-Catalyzed Carboetherification | Pd2(dba)3 / dpe-phos / NaOtBu | γ-Hydroxy terminal alkenes + ArBr | 76% | >20:1 dr (trans-2,5-disubstituted) | [4] |
III. Troubleshooting Q&A & Causality Analysis
Q1: We are synthesizing 2-benzyltetrahydrofuran precursors via the asymmetric hydrogenation of benzylidenesuccinic acids, but our ee is plateauing at 75%. How can we push this >95%?
Root Cause (Causality): The plateau in enantioselectivity during the hydrogenation of highly substituted, sterically demanding olefins is typically caused by conformational flexibility in the transition state. If your ligand lacks sufficient steric bulk or rigidity, the incoming hydrogen can add to the re or si face indiscriminately. Corrective Action: Switch from standard monodentate or flexible bidentate phosphines to a rigid C2 -symmetric catalyst system like Ru2Cl4[(R)-BINAP]2(NEt3). The specific "bite angle" of the BINAP ligand creates a deep, highly constrained chiral pocket that forces the substrate to adopt a single reactive conformation, yielding up to 97% ee for substituted benzylidenesuccinic acids[1].
Q2: During the cyclization of γ-hydroxy alkenes via bromocycloetherification, we observe a severe drop in ee compared to our expectations. What is causing this racemization?
Root Cause (Causality): You are experiencing haliranium ion equilibration. In bromocycloetherification, the intermediate bromiranium ion is not static; it can reversibly open and transfer the bromonium species between unreacted alkenes at rates competitive with the intramolecular nucleophilic capture by the tethered hydroxyl group. This olefin-to-olefin transfer scrambles the stereocenter before the tetrahydrofuran ring can close[3]. Corrective Action: Implement a Lewis Base/Chiral Brønsted Acid cooperative catalysis system. By using a chiral phosphoric acid, the catalyst forms a tight, chiral ion pair with the intermediate bromiranium ion. This tight association suppresses intermolecular bromine transfer and strictly dictates the stereochemical trajectory of the ring closure[3].
Q3: We are utilizing a Pd-catalyzed carboetherification (Pd2(dba)3 / NaOtBu / Aryl Bromide) of γ-hydroxy alkenes. The dr is excellent (>20:1), but we are losing optical purity during isolation. Why?
Root Cause (Causality): Base-catalyzed epimerization. Tetrahydrofuran derivatives with adjacent benzylic or carbonyl-like protons are highly sensitive to basic environments. Prolonged exposure to bases—even weak ones like bicarbonate or triethylamine used during standard aqueous workups—allows the proton at the stereocenter to deprotonate and re-protonate, leading to thermodynamic equilibration and a total loss of enantiomeric excess (0% ee)[5]. Corrective Action: Avoid aqueous basic workups entirely. Quench the reaction immediately with neutral buffers (e.g., phosphate buffer at pH 7) or dilute acid (HCl) to lock the stereocenter prior to extraction[5].
Figure 2: Catalytic cycle for Pd-mediated stereoselective carboetherification.
Q4: We need to establish two contiguous stereocenters (e.g., a chiral diol intermediate) before closing the tetrahydrofuran ring. Is there a one-pot method?
Root Cause (Causality): Sequential reductions often lead to isolated diastereomers that are difficult to separate. A Dynamic Kinetic Resolution (DKR) coupled with Asymmetric Transfer Hydrogenation (ATH) allows the continuous equilibration of a racemic starting material while selectively reducing only one enantiomer. Corrective Action: Utilize the (R,R)-Teth-TsDPEN-Ru(II) complex for the one-pot double C=O reduction of α-alkyl-β-ketoaldehydes. The preferential reduction of the aldehyde moiety forms an intermediate that utilizes hydrogen bonding to enhance both reactivity and stereoselectivity, yielding anti-2-benzyl-1-phenylpropane-1,3-diols with >99% ee and up to 92:8 dr[2].
IV. Self-Validating Protocol: Ru-BINAP Asymmetric Hydrogenation & Lactonization
To ensure absolute reproducibility, follow this self-validating methodology for the synthesis of 2-benzyltetrahydrofuran precursors[1]. Each step includes a built-in diagnostic check.
Step 1: System Purge & Catalyst Activation
-
Action: Load 1.0 mol% Ru2Cl4[(R)-BINAP]2(NEt3) and the benzylidenesuccinic acid substrate into a high-pressure autoclave in degassed methanol.
-
Validation Check: Purge the vessel with Argon (3x) followed by Hydrogen gas (3x). Crucial: Any residual oxygen will irreversibly oxidize the Ru(II) center to an inactive Ru(III) species, which will be immediately evident if H2 uptake fails to initiate in Step 2.
Step 2: High-Pressure Hydrogenation
-
Action: Pressurize the autoclave to 100 atm H2 and heat to 50 °C with vigorous stirring.
-
Validation Check: Monitor the pressure gauge continuously. A steady, calculable pressure drop indicates active substrate turnover. If the pressure remains static after 60 minutes, abort the run and investigate solvent purity or catalyst poisoning.
Step 3: Reduction to the Chiral Diol
-
Action: Treat the resulting enantioenriched diacid with a reducing agent (e.g., BH3·THF complex) at 0 °C, warming to room temperature.
-
Validation Check: Quench an aliquot and perform a chiral HPLC analysis. The ee must read >95% at this stage. If it does not, the failure occurred during the hydrogenation phase, saving you from wasting downstream reagents.
Step 4: Dehydrogenative Lactonization & Ring Closure
-
Action: React the purified diol with RuH2(PPh3)4 to trigger dehydrogenative lactonization with complete retention of configuration at the chiral center[1]. Subsequent standard reductions will yield the final 2-benzyltetrahydrofuran.
-
Validation Check: 1H NMR analysis of the crude mixture must show the complete disappearance of the primary alcohol protons and the emergence of the characteristic C2 methine proton (typically a multiplet around δ 3.8–4.1 ppm) of the tetrahydrofuran ring.
V. References
-
Journal of the Chemical Society, Perkin Transactions 1 | Asymmetric synthesis of (R)- and (S)-4-(substituted benzyl)dihydrofuran-2(3H)-ones: an application of the ruthenium-binap complex-catalysed asymmetric hydrogenation of alkylidenesuccinic acids | 1
-
The Journal of Organic Chemistry (ACS Publications) | Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity |4
-
PMC - NIH | Development and Mechanism of an Enantioselective Bromocycloetherification Reaction via Lewis Base/Chiral Brønsted Acid Cooperative Catalysis | 3
-
PMC - NIH | Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution | 2
-
Benchchem | 4-Benzyloxolan-3-one | High-Purity Reference Standard (Troubleshooting Base-Catalyzed Epimerization) | 5
Sources
- 1. Asymmetric synthesis of (R)- and (S)-4-(substituted benzyl)dihydrofuran-2(3H)-ones: an application of the ruthenium-binap complex-catalysed asymmetric hydrogenation of alkylidenesuccinic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Mechanism of an Enantioselective Bromocycloetherification Reaction via Lewis Base/Chiral Brønsted Acid Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Benzyloxolan-3-one|High-Purity Reference Standard [benchchem.com]
troubleshooting low yield in 2-benzyltetrahydrofuran cyclization
troubleshooting low yield in 2-benzyltetrahydrofuran cyclization
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic bottlenecks that lead to low yields during the cyclization of 2-benzyltetrahydrofuran and its derivatives.
Because the synthesis of the 2-benzyltetrahydrofuran core can be approached via multiple distinct mechanistic pathways—most notably transition-metal-catalyzed carboetherification, dehydrative diol cyclization, and oxidative ring closure—this guide is segmented by synthetic strategy. We will move beyond simple troubleshooting to explore the underlying causality of reaction failures, providing you with self-validating protocols to ensure reproducible success.
Section 1: Palladium-Catalyzed Carboetherification
The conversion of γ -hydroxy terminal alkenes (e.g., 4-penten-1-ol) and aryl bromides into 2-benzyltetrahydrofuran derivatives is a powerful transformation[1]. However, the catalytic cycle is highly sensitive to steric and electronic factors.
Q1: I am attempting the Pd-catalyzed carboetherification of 4-penten-1-ol with an aryl bromide, but my yields are below 40%. GC-MS shows significant amounts of reduced aryl bromide (arene) and oxidized alcohol. What is causing this?
Causality: You are observing a kinetic competition between the desired alkene insertion and an undesired β -hydride elimination. Following the oxidative addition of the aryl bromide to the Pd(0) catalyst and subsequent alkoxide exchange, a palladium(aryl)(alkoxide) intermediate is formed[1]. If the intramolecular insertion of the alkene into the Pd–O bond is slow, the complex undergoes rapid β -hydride elimination. This side reaction oxidizes your alcohol substrate to an aldehyde/ketone and subsequently reduces the aryl bromide to an arene[1].
Solution: The reactivity of the intermediate palladium alkoxide complex must be controlled by tuning the steric and electronic properties of your phosphine ligands[1]. Switching from a monodentate ligand to a bidentate ligand with a specific bite angle, such as DPE-phos (bis(2-diphenylphosphinophenyl)ether), enforces a geometry that accelerates alkene insertion and suppresses β -hydride elimination[1]. Furthermore, utilizing a strong base like NaOtBu is critical to ensure the complete deprotonation of the alcohol, providing rapid access to the intermediate palladium alkoxide[1].
Mechanism of Pd-catalyzed carboetherification to form 2-benzyltetrahydrofuran.
Q2: Does the substitution pattern of the starting alcohol impact the cyclization efficiency?
Causality: Yes, significantly. The introduction of steric bulk (e.g., using tertiary alcohols or substituents at the C-3 position) induces a Thorpe-Ingold conformational effect[1]. This effect compresses the internal bond angles of the linear chain, bringing the reactive alkene and the palladium-bound oxygen into closer spatial proximity. This drastically increases the rate of the desired cyclization relative to the competing oxidation/reduction side reactions[1].
Table 1: Effect of Substrate and Ligand on Pd-Catalyzed 2-Benzyltetrahydrofuran Yield
| Substrate | Aryl Halide | Ligand | Yield (%) | Primary Side Reaction |
| 4-penten-1-ol | 2-Bromonaphthalene | DPE-phos | 76% | Minimal |
| 2-methyl-4-hexen-2-ol | 2-Bromonaphthalene | DPE-phos | 80% | Minimal |
| 4-penten-1-ol | 2-Bromonaphthalene | Monodentate | <40% | β -hydride elimination |
Data summarized from established Pd-catalyzed carboetherification scope studies[1].
Self-Validating Protocol: Pd-Catalyzed Carboetherification
-
Preparation: In a nitrogen-filled glovebox, combine 1.0 equiv of the alcohol substrate, 2.0 equiv of the aryl bromide, 2.0 equiv of NaOtBu, 1 mol % Pd2(dba)3 , and 2 mol % DPE-phos in anhydrous THF (0.13–0.25 M)[1].
-
Reaction: Seal the vessel, remove it from the glovebox, and heat to 65 °C with vigorous stirring[1].
-
Self-Validation Check (2 Hours): Extract a 50 μ L aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS.
-
Diagnostic Marker: If the aryl bromide is consumed but the primary mass corresponds to the reduced arene (e.g., naphthalene instead of the 2-benzyltetrahydrofuran derivative), your catalytic cycle has stalled at the insertion step. This indicates moisture contamination degrading the DPE-phos ligand or an inactive batch of Pd2(dba)3 .
-
-
Isolation: Once the aryl bromide and alcohol are consumed to yield the target mass, cool to room temperature, filter through a pad of Celite, and purify via flash chromatography.
Section 2: Dehydrative Cyclization of Diols
An alternative route to 2-benzyltetrahydrofurans involves the intramolecular etherification of 1,4- or 1,5-diols.
Q3: When attempting the acid-catalyzed cyclodehydration of 1-phenyl-1,5-pentanediol derivatives, I am isolating complex mixtures containing chlorinated byproducts and elimination products instead of the tetrahydrofuran ring. How can I force an SN2 closure?
Causality: Traditional Brønsted or Lewis acids (e.g., HCl, H2SO4 , or oxalyl chloride) heavily polarize the C–OH bond, often leading to a discrete carbocation intermediate. This promotes E1/E2 elimination (yielding alkenes) or competitive nucleophilic attack by the counterion (e.g., chlorination) rather than the desired intramolecular SN2 displacement[2].
Solution: Shift to a mild, highly specific activating agent. The combination of 2,3-diphenylcyclopropenone and methanesulfonic anhydride ( Ms2O ) acts as a potent, stereospecific cyclodehydrating reagent[2]. The cyclopropenone dramatically enhances the dehydrating ability of Ms2O , activating the primary alcohol for direct SN2 attack by the secondary alcohol without generating a free carbocation, thus preventing elimination and chlorination[2].
Table 2: Reagent Optimization for Diol Cyclodehydration
| Diol Precursor | Activating Agent | Additive | Yield (%) | Diastereomeric Ratio |
| Diol 16 (1-phenyl derivative) | 2,3-diphenylcyclopropenone | Ms2O | 91% | >20:1 |
| Diol 16 (1-phenyl derivative) | None | Ms2O | 0% | N/A |
| Diol 16 (1-phenyl derivative) | None | (COCl)2 | 0% | N/A (Chlorination) |
Data reflecting cyclopropenium-activated dehydrative cyclization[2].
Self-Validating Protocol: Cyclopropenium-Activated Dehydration
-
Activation: To a solution of 2,3-diphenylcyclopropenone (1.6 equiv) in CD3CN or CH2Cl2 , add Ms2O (1.5 equiv) at room temperature[2].
-
Incubation: Stir for 30 minutes to ensure the formation of the active cyclopropenium intermediate[2].
-
Cyclization: Add the diol substrate (1.0 equiv) to the solution[2].
-
Self-Validation Check (In Situ NMR): Because the reaction can be run in CD3CN , monitor the reaction directly via 1H NMR using an internal standard (e.g., Bn2O )[2].
-
Diagnostic Marker: Watch for the disappearance of the primary alcohol triplet ( ∼ 3.6 ppm) and the emergence of the C2 methine proton multiplet of the tetrahydrofuran ring ( ∼ 3.8–4.0 ppm). The complete absence of vinylic protons (5.0–6.0 ppm) validates that the SN2 pathway has successfully outcompeted β -elimination.
-
-
Workup: After 4 hours, quench with saturated aqueous NaHCO3 , extract with CH2Cl2 , and concentrate[2].
Section 3: Oxidative Cyclization
Q4: I am using Ceric Ammonium Nitrate (CAN) to oxidize 5-phenyl-1-pentanol to 2-benzyltetrahydrofuran, but my yields are highly inconsistent. What is the cause?
Causality: 5-Phenyl-1-pentanol readily undergoes oxidation in the presence of ceric ammonium nitrate to yield 2-benzyltetrahydrofuran[3]. However, CAN is a powerful one-electron oxidant. Inconsistent yields typically stem from over-oxidation of the newly formed benzylic position or premature quenching of the radical intermediate by adventitious oxygen or solvent impurities. Strict stoichiometric control and degassing of solvents are required to prevent the radical cascade from terminating prematurely.
Diagnostic Logic Tree for 2-Benzyltetrahydrofuran Synthesis
To systematize your troubleshooting approach, utilize the following logic tree to trace your specific analytical observations back to their root chemical causes.
Diagnostic logic tree for troubleshooting 2-benzyltetrahydrofuran cyclization yields.
References
-
Wolfe, J. P., et al. "Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ -Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity." National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Kelly, B. D., Lambert, T. H. "Cyclopropenium-Activated Cyclodehydration of Diols." Organic Letters - ACS Publications. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Unwanted Ring Cleavage of 2-Benzyltetrahydrofuran
Technical Support Center: Troubleshooting Unwanted Ring Cleavage of 2-Benzyltetrahydrofuran
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the unintended degradation of 2-benzyltetrahydrofuran (2-BnTHF) scaffolds during multi-step organic synthesis.
Unlike rigid standard operating procedures, this guide deconstructs the thermodynamic and kinetic vulnerabilities of the 2-BnTHF ring, providing you with the mechanistic causality required to rationally redesign your reaction conditions.
Mechanistic Causality: Why Does the 2-BnTHF Ring Open?
The tetrahydrofuran (THF) ring is generally considered a stable ether, but substitution at the 2-position drastically alters its chemical resilience. The oxygen atom of 2-BnTHF acts as a potent Lewis base. When introduced to Lewis acids (LAs) or strong Brønsted acids, the oxygen rapidly coordinates to the electrophilic center, forming an activated oxonium ylide complex[1].
Once activated, the ring is susceptible to cleavage via two distinct pathways dictated by temperature and steric hindrance:
-
Thermodynamic Control (SN1-like): At elevated temperatures, the C2–O bond undergoes heterolytic cleavage. The resulting secondary carbocation at C2 is stabilized by the inductive effects of the adjacent benzyl group, making this pathway highly favorable under thermal stress[2].
-
Kinetic Control (SN2-like): At low temperatures, direct nucleophilic attack (often by the Lewis acid's counterion, such as halides) occurs at the less sterically hindered C5 position[3].
Mechanistic pathways of 2-benzyltetrahydrofuran ring cleavage via oxonium intermediates.
Diagnostic FAQ: Identifying and Resolving Cleavage Triggers
Q: I am using BBr₃ to deprotect a methoxy ether elsewhere on my molecule, but my 2-BnTHF ring is opening. What is happening? A: BBr₃ is an exceptionally harsh Lewis acid. It coordinates irreversibly with the THF oxygen, and the liberated bromide ion acts as a potent nucleophile, leading to rapid ring cleavage[4]. Resolution: Switch to a milder Lewis acid with a less nucleophilic counterion, such as Yb(OTf)₃, or utilize a controlled equivalent of TiCl₄ at strictly maintained low temperatures (-78 °C). If possible, pivot to a thiolate-based deprotection strategy (e.g., EtSNa in DMF) which avoids oxonium formation entirely.
Q: My 2-BnTHF ring is opening even when I use bulky, non-nucleophilic Lewis acids and bases. Why? A: You have likely generated a Frustrated Lewis Pair (FLP) system. When a sterically encumbered Lewis acid (e.g., B(C₆F₅)₃) and a bulky base (e.g., 2,6-lutidine) are unable to form a classical adduct due to steric clash, they cooperatively attack the THF ring. The Lewis acid activates the oxygen, while the unquenched base attacks the adjacent carbon, forcing the ring open[5],[6]. Resolution: Avoid the simultaneous presence of unquenched bulky Lewis acids and basic amines. Substitute your solvent with a strictly non-coordinating alternative like toluene or dichloromethane (DCM).
Q: How can I leverage temperature to prevent this degradation? A: Temperature dictates whether the oxonium complex possesses the activation energy required for C–O bond scission. Reductive cleavage and nucleophilic ring opening are heavily temperature-dependent; keeping reactions at -78 °C traps the system under kinetic control, preventing the spontaneous SN1 cleavage at C2[3].
Quantitative Data: Lewis Acid Compatibility Matrix
To assist in rational reagent selection, the following table synthesizes the relative risk of 2-BnTHF ring cleavage across common Lewis acids based on thermodynamic and nucleophilic variables.
| Reagent | Temp Limit (°C) | Counterion Nucleophilicity | Cleavage Risk | Mechanistic Causality & Recommendation |
| BBr₃ / TMSI | -78 to 25 | Extremely High | Critical | Br⁻ and I⁻ are exceptional nucleophiles that rapidly attack the activated C5 position[4]. Avoid entirely. |
| ZnCl₂ | < 40 | Moderate | Moderate | Requires thermal activation to induce acyloxycarbenium or carbocation formation[2]. Monitor closely; keep cool. |
| BF₃·OEt₂ | -78 | Low | Low | OEt₂ competes with 2-BnTHF for coordination, dampening the effective Lewis acidity. Safe at low temps; quench before warming. |
| TiCl₄ | -78 | Low | Low | Bulky Lewis acid with poor ligand nucleophilicity at low temperatures. Safe for selective transformations. |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following methodology is designed to perform Lewis acid-mediated transformations on a 2-BnTHF-containing substrate without triggering ring cleavage.
Protocol: Low-Temperature Lewis Acid Reaction with In-Situ Quenching
Objective: Execute a localized Lewis acid reaction while kinetically trapping the 2-BnTHF ring to prevent oxonium-induced cleavage.
-
Inert Atmosphere Setup: Flame-dry all glassware under vacuum and backfill with ultra-pure Argon.
-
Causality: Trace moisture reacts with Lewis acids to generate highly mobile Brønsted acids (e.g., HCl, HBr), which rapidly protonate the THF oxygen and initiate cleavage.
-
-
Solvent Selection: Dissolve the 2-BnTHF substrate in anhydrous dichloromethane (DCM) (0.1 M concentration).
-
Causality: DCM is a non-nucleophilic, non-coordinating solvent that does not compete for Lewis acid binding nor participate in FLP-mediated cleavage[6].
-
-
Thermal Equilibration: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes.
-
Controlled Addition: Add the selected mild Lewis acid (e.g., BF₃·OEt₂, 1.05 equivalents) dropwise down the side of the flask over 10 minutes.
-
Causality: Dropwise addition prevents localized exothermic micro-spikes. Thermal spikes provide the activation energy required to transition the stable oxonium complex into the SN1 cleavage pathway[3].
-
-
Validation Checkpoint (TLC): After the required reaction time, extract a 10 µL aliquot, quench it immediately in a pre-cooled vial containing Et₃N, and spot on TLC. Confirm the disappearance of the starting material without the appearance of highly polar baseline spots (which indicate acyclic halohydrin formation).
-
Critical Quench Step: While the flask is still submerged at -78 °C, rapidly inject a pre-cooled (-78 °C) mixture of Triethylamine (Et₃N) and Methanol (MeOH) (1:1 ratio, 5 equivalents).
-
Causality: This is the most critical step. Et₃N neutralizes the Lewis acid, while MeOH aggressively outcompetes the 2-BnTHF oxygen for coordination. Quenching before removing the cooling bath ensures the oxonium complex is destroyed while the system lacks the thermal energy to undergo cleavage[3].
-
-
Workup: Only after the quench mixture has stirred for 10 minutes at -78 °C should you remove the cooling bath, warm to room temperature, and proceed with standard aqueous extraction.
References
- Source: nih.
- Source: researchgate.
- Source: acs.
- Source: researchgate.
- Source: chem-soc.
- Ring-Opening of THF via an Intramolecular P/Al-Based Frustrated Lewis Pair: Assistance by C6F5 Groups beyond Electronegativity?
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric multi-component reactions: convenient access to acyclic stereocenters and functionalized cyclopentenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
best purification and distillation methods for 2-benzyltetrahydrofuran
best purification and distillation methods for 2-benzyltetrahydrofuran
Welcome to the Technical Support Center for the isolation, purification, and distillation of 2-benzyltetrahydrofuran. Because this compound contains a tetrahydrofuran (THF) core, its handling requires strict adherence to peroxide-management protocols. This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting steps, causal explanations, and self-validating methodologies.
Safety & Pre-Distillation: Peroxide Management
Q: Why is my crude 2-benzyltetrahydrofuran showing high peroxide levels, and how do I resolve this before proceeding to distillation?
Causality: Like all tetrahydrofuran derivatives, 2-benzyltetrahydrofuran is highly susceptible to auto-oxidation when exposed to air and light. This process forms explosive hydroperoxides at the alpha-carbon adjacent to the oxygen atom[1]. Distilling a peroxide-rich THF derivative concentrates these peroxides in the boiling flask. When subjected to thermal stress, these concentrated peroxides can undergo violent, explosive decomposition. Therefore, peroxide removal is the mandatory first step before any thermal purification.
Self-Validating Protocol: Peroxide Testing and Removal
-
Quantify: Test the crude mixture using acidic aqueous iodide (KI/starch) test strips. A color change to deep blue or brown indicates the presence of peroxides.
-
Evaluate: If peroxide levels exceed 30 ppm, the batch is considered hazardous and must be remediated[2].
-
Remediate: Pass the crude solvent through a chromatography column packed with basic activated aluminum oxide (Brockmann I activity)[2]. The highly porous activated alumina acts as an excellent adsorbent, trapping the peroxides.
-
Validate: Re-test the eluent with a fresh KI/starch strip. Do not proceed to the next phase until the test reads strictly 0 ppm.
Primary Purification: Flash Chromatography
Q: What is the optimal chromatographic method to separate 2-benzyltetrahydrofuran from unreacted starting materials or cross-coupling byproducts?
Causality: 2-Benzyltetrahydrofuran is frequently synthesized via the oxidation of 5-phenyl-1-pentanol or through palladium-catalyzed cross-coupling. The target product is significantly less polar than the starting alcohol but can co-elute with other non-polar organic byproducts if the solvent gradient is too aggressive. Establishing a mild, non-polar gradient ensures that the highly non-polar byproducts elute first, followed by the target compound, leaving polar unreacted alcohols trapped on the baseline.
Self-Validating Protocol: Silica Gel Flash Chromatography
-
Preparation: Pack a glass column with silica gel (40-63 µm mesh) using 100% hexanes.
-
Loading: Load the peroxide-free crude mixture onto the top of the silica bed.
-
Elution: Elute using a gradient solvent system starting from 100% hexanes, gradually increasing the polarity to a 95:5 ratio of hexanes to ethyl acetate[3].
-
Validation (TLC): Spot the collected fractions on a silica TLC plate. The 2-benzyltetrahydrofuran will be UV-active (due to the benzyl ring) and can be visualized using a phosphomolybdic acid (PMA) stain.
-
Concentration: Pool the fractions containing the pure product and concentrate them under reduced pressure at a low temperature (<35 °C) to prevent premature thermal degradation.
Advanced Purification: Drying and Vacuum Distillation
Q: How do I properly dry and distill the isolated 2-benzyltetrahydrofuran to achieve analytical-grade purity?
Causality: Trace water will co-distill with the product, potentially hydrolyzing sensitive reagents if the 2-benzyltetrahydrofuran is later used as a building block. Chemical drying agents must be used to irreversibly consume water[1]. Furthermore, 2-benzyltetrahydrofuran has a significantly higher molecular weight than unsubstituted THF, elevating its boiling point. Attempting distillation at atmospheric pressure will lead to thermal cracking and rapid re-oxidation. Vacuum distillation lowers the boiling point to a safe thermal envelope.
Self-Validating Protocol: Chemical Drying and Fractional Vacuum Distillation
-
Drying: Add Calcium Hydride (CaH 2 ) or a small, controlled amount of Lithium Aluminum Hydride (LiAlH 4 ) to the chromatographically purified 2-benzyltetrahydrofuran[1]. Critical Check: Ensure the peroxide test is strictly 0 ppm before adding LiAlH 4 , as it reacts explosively with peroxides.
-
Equilibration: Stir the suspension under a nitrogen or argon atmosphere for 2-4 hours.
-
Apparatus Setup: Set up a short-path distillation apparatus or a Vigreux column connected to a high-vacuum pump. Ensure the receiving flask is submerged in an ice-water bath.
-
Distillation: Apply vacuum and allow the system to equilibrate at approximately 11 Torr. Slowly heat the boiling flask.
-
Collection: The pure 2-benzyltetrahydrofuran will distill at 112–113 °C at 11 Torr [4].
-
Validation: Discard the first 5% of the distillate (forerun) to eliminate any residual low-boiling impurities (e.g., residual hexanes). Collect the main fraction, immediately backfill the receiving flask with Argon, and store over activated 4Å molecular sieves in a dark, airtight bottle.
Physicochemical & Process Parameters
Summarized below are the critical quantitative metrics required to execute the purification workflow successfully.
| Parameter | Specification | Scientific Rationale |
| Target Compound | 2-Benzyltetrahydrofuran | Active pharmaceutical building block. |
| Boiling Point | 112–113 °C at 11 Torr[4] | Requires vacuum to prevent thermal degradation. |
| Peroxide Threshold | 0 ppm | Mandatory safety limit for safe distillation[1]. |
| Chromatography Eluent | Hexanes : Ethyl Acetate (95:5)[3] | Optimizes separation from polar precursor alcohols. |
| Recommended Drying Agent | CaH 2 or LiAlH 4 [1] | Irreversibly consumes trace water prior to distillation. |
Purification Workflow Visualization
The following logical relationship diagram outlines the critical path for isolating pure 2-benzyltetrahydrofuran, highlighting the conditional safety checks required for peroxide management.
Workflow for the safe purification and distillation of 2-benzyltetrahydrofuran.
References
-
Organic Syntheses Procedure: PURIFICATION OF TETRAHYDROFURAN. Organic Syntheses. Available at:[Link]
-
Peroxide Removal from Organic Solvent Tetrahydrofuran - Activated Alumina Balls. Sorbchem India. Available at: [Link]
Sources
Reference Data & Comparative Studies
A Comparative Guide to GC-MS Validation for Purity Assessment of 2-Benzyltetrahydrofuran
A Comparative Guide to GC-MS Validation for Purity Assessment of 2-Benzyltetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, establishing the purity of a compound is not merely a quality control checkpoint; it is a fundamental prerequisite for safety, efficacy, and reproducibility. This guide offers an in-depth, scientifically grounded protocol for the validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the purity determination of 2-benzyltetrahydrofuran, a versatile heterocyclic compound. By synthesizing regulatory expectations with practical, field-proven insights, this document serves as a comprehensive resource for developing and validating a robust analytical procedure.
The Criticality of Purity for 2-Benzyltetrahydrofuran
2-Benzyltetrahydrofuran serves as a key building block in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs).[1] Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and the toxicological safety of final drug products. Therefore, a validated, high-fidelity analytical method for its purity assessment is paramount.
Why GC-MS? A Method of Choice for Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[2][3] This makes it exceptionally well-suited for the analysis of volatile and semi-volatile compounds like 2-benzyltetrahydrofuran. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides detailed structural information, enabling unambiguous identification and quantification.[4]
Comparison with Alternative Techniques
While other techniques can be employed for the analysis of 2-benzyltetrahydrofuran, GC-MS offers a unique combination of sensitivity and specificity for purity and impurity profiling.
| Technique | Advantages | Disadvantages |
| GC-MS | High sensitivity and specificity.[3][5] Provides structural information for impurity identification. Robust and reliable for volatile compounds. | Requires the analyte to be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. Versatile with various detection methods (UV, DAD, etc.). | May have lower resolution for some volatile compounds compared to GC. Does not inherently provide the same level of structural information as MS without a coupled MS detector (LC-MS). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for both the main compound and impurities. Non-destructive. Can be used for quantitative analysis (qNMR). | Lower sensitivity compared to GC-MS. Can be complex for quantitative analysis of minor impurities. |
A Robust GC-MS Validation Protocol for 2-Benzyltetrahydrofuran Purity
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[6] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines, which are recognized by major regulatory bodies including the FDA and EMA.[7][8][9][10][11][12][13][14]
The Analytical Procedure: A Hypothetical GC-MS Method
The first step is to establish a suitable GC-MS method for the analysis of 2-benzyltetrahydrofuran.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).[15]
-
Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point for separating 2-benzyltetrahydrofuran from potential impurities.[3]
Method Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[15]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
The Validation Parameters: A Step-by-Step Guide
The following validation characteristics must be addressed to ensure the method is fit for purpose.[16][17][18][19]
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[16][20]
Experimental Protocol:
-
Analyze a Blank: Inject a sample of the solvent (e.g., dichloromethane) used to dissolve the 2-benzyltetrahydrofuran to ensure no interfering peaks are present at the retention time of the analyte.
-
Analyze a Placebo (if applicable): For a formulated product, analyze a sample containing all excipients without the active ingredient.
-
Analyze the 2-Benzyltetrahydrofuran Standard: Obtain a chromatogram and mass spectrum of a high-purity reference standard of 2-benzyltetrahydrofuran.
-
Analyze Spiked Samples: Spike the 2-benzyltetrahydrofuran sample with known potential impurities (e.g., starting materials from synthesis, known degradation products).[21]
-
Forced Degradation Studies: Subject the 2-benzyltetrahydrofuran to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze these stressed samples to demonstrate that the degradation products do not interfere with the quantification of the main peak.
Acceptance Criteria:
-
The analyte peak should be well-resolved from any impurity or degradation product peaks (resolution > 1.5).
-
The mass spectrum of the analyte peak in the sample should match the reference standard.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[16][22]
Experimental Protocol:
-
Prepare a stock solution of the 2-benzyltetrahydrofuran reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration for an assay, or from the limit of quantification to 120% of the specification limit for an impurity).[13]
-
Inject each calibration standard in triplicate.
-
Plot the peak area of 2-benzyltetrahydrofuran against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.[23]
The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[22]
Experimental Protocol: The data from the linearity, accuracy, and precision studies will collectively demonstrate the range of the method.
Acceptance Criteria: The range should cover the expected concentrations of 2-benzyltetrahydrofuran in the samples to be analyzed. For purity determination, this would typically be from the limit of quantification (for impurities) up to 120% of the assay specification.[13]
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[16][24]
Experimental Protocol:
-
Prepare samples of a known concentration of 2-benzyltetrahydrofuran (e.g., by spiking a placebo with a known amount of the reference standard).
-
Analyze these samples in triplicate at a minimum of three concentration levels within the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Calculate the percent recovery for each sample.
Acceptance Criteria:
Precision is the measure of the degree of scatter of a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[6] It is usually expressed as the relative standard deviation (RSD).
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Reproducibility: This is assessed by means of an inter-laboratory trial and is not typically required for submission for a new drug application.
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2%.
-
The RSD for intermediate precision should be ≤ 3%.[18]
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]
Experimental Protocol: These can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio:
-
Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line or from blank injections) and S is the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ should be sufficiently low to allow for the accurate measurement of impurities at their specified limits.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[16]
Experimental Protocol:
-
Introduce small, deliberate variations to the GC-MS method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Initial oven temperature (e.g., ± 5 °C)
-
Temperature ramp rate (e.g., ± 1 °C/min)
-
-
Analyze a sample under each of the modified conditions.
-
Evaluate the effect of these changes on the results (e.g., retention time, peak area, resolution).
Acceptance Criteria:
-
The results should remain within the acceptance criteria for system suitability (e.g., resolution, peak symmetry).
-
The RSD of the results obtained under the varied conditions should not be significantly different from the precision results.
Visualizing the Workflow and Validation Process
GC-MS Analytical Workflow
Caption: Workflow for the GC-MS analysis of 2-benzyltetrahydrofuran.
Method Validation Logic
Sources
- 1. 2-Benzyltetrahydrofuran|High-Purity Research Chemical [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. researchtrendsjournal.com [researchtrendsjournal.com]
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- 6. biopharminternational.com [biopharminternational.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 24. ikev.org [ikev.org]
Relative Reactivity of 2-Benzyltetrahydrofuran in Nucleophilic Substitution: A Comparative Guide
Relative Reactivity of 2-Benzyltetrahydrofuran in Nucleophilic Substitution: A Comparative Guide
As drug development professionals and synthetic chemists design increasingly complex active pharmaceutical ingredients (APIs), understanding the precise reactivity profiles of cyclic ethers is paramount. Tetrahydrofuran (THF) rings are ubiquitous structural motifs, but their functionalization via ring-opening nucleophilic substitution requires overcoming significant kinetic barriers.
This guide objectively compares the reactivity and regioselectivity of 2-benzyltetrahydrofuran (2-BnTHF) against standard alternatives like unsubstituted THF and 2-methyltetrahydrofuran (2-MeTHF). By analyzing the steric and electronic causality behind these reactions, we provide a self-validating framework for executing regiocontrolled ether cleavage.
Mechanistic Causality: Sterics vs. Electronics
The cleavage of cyclic ethers typically requires the activation of the oxygen atom via a Lewis or Brønsted acid to form an oxonium ylide intermediate, followed by nucleophilic attack1[1]. For 2-substituted tetrahydrofurans, the reaction faces a mechanistic bifurcation:
-
The SN1 -like Pathway (Electronic Control): Cleavage of the C2–O bond to form a carbocation.
-
The SN2 Pathway (Steric Control): Direct nucleophilic attack at the less hindered C5 position.
In 2-BnTHF , the bulky benzyl group ( −CH2Ph ) fundamentally alters the reaction trajectory. Unlike a 2-phenyl group, which can stabilize a C2 carbocation via direct resonance, the benzyl group is separated by a methylene bridge. This imparts a slight electron-withdrawing inductive effect compared to a simple alkyl chain, destabilizing any developing positive charge at C2. More importantly, the immense steric bulk of the benzyl group acts as a physical shield, completely blocking the trajectory of incoming nucleophiles at C2. Consequently, 2-BnTHF is strictly forced into an SN2 pathway at the unhindered C5 position2[2].
Fig 1: Mechanistic divergence of 2-BnTHF ring-opening, highlighting steric control.
Comparative Reactivity Profile
To objectively evaluate 2-BnTHF, we must benchmark it against THF and 2-MeTHF. The steric bulk at the C2 position not only dictates regioselectivity but also impacts the overall kinetic rate of oxonium formation. The bulky benzyl group sterically hinders the initial coordination of the Lewis acid to the ether oxygen, resulting in a lower relative cleavage rate compared to unsubstituted THF3[3].
Table 1: Quantitative Comparison of Reactivity and Regioselectivity
| Substrate | C2 Substituent | Steric Bulk (A-value proxy) | Relative Cleavage Rate ( krel ) | Regioselectivity (C5:C2 Attack) | Dominant Mechanism |
| THF | None | 0.0 kcal/mol | 1.00 (Baseline) | 1:1 (Symmetric) | SN2 |
| 2-MeTHF | Methyl ( −CH3 ) | ~1.7 kcal/mol | 0.85 | 95:5 | Predominantly SN2 |
| 2-BnTHF | Benzyl ( −CH2Ph ) | >2.0 kcal/mol | 0.40 | >99:1 | Exclusive SN2 at C5 |
Data Synthesis Note: The >99:1 regioselectivity of 2-BnTHF makes it an exceptionally reliable substrate for asymmetric synthesis, eliminating the need for complex downstream chromatographic separation of regioisomers.
Self-Validating Experimental Protocol
To prove the regioselectivity and relative reactivity discussed above, we utilize a competitive heteronucleophilic ring-opening assay using an acyl chloride and sodium iodide (NaI)4[4]. This protocol is designed as a self-validating system : the success and regioselectivity of the reaction are definitively proven by the distinct NMR signatures of the resulting primary vs. secondary iodides.
Step-by-Step Methodology: Regioselective Cleavage of 2-BnTHF
-
Substrate Preparation: In a flame-dried Schlenk flask purged with argon, dissolve 2-BnTHF (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL). Causality: Anhydrous conditions are critical; trace water will competitively attack the highly electrophilic oxonium intermediate, leading to undesired diol byproducts.
-
Electrophilic Activation: Add anhydrous Sodium Iodide (NaI, 1.5 mmol) to the solution and cool the mixture to 0 °C using an ice bath.
-
Nucleophilic Addition: Dropwise add acetyl chloride (1.2 mmol) over 5 minutes. Causality: Acetyl chloride reacts with the ether oxygen to form an O -acyl oxonium ylide. The low temperature prevents premature, unselective SN1 cleavage.
-
Substitution Phase: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. The iodide anion ( I− ) acts as a soft nucleophile, selectively attacking the unhindered C5 position via SN2 .
-
Quench & Extraction: Quench the reaction with saturated aqueous Na2S2O3 (10 mL) to reduce any residual iodine ( I2 ) to iodide. Extract the aqueous layer with diethyl ether ( 3×10 mL). Dry the combined organic layers over anhydrous MgSO4 , filter, and concentrate in vacuo.
-
Self-Validation (NMR Analysis): Analyze the crude product via 1H NMR (400 MHz, CDCl3 ). Validation Metric: The formation of the primary alkyl iodide (C5 attack) is confirmed by a distinct triplet at ~3.2 ppm ( −CH2−I ). If any C2 attack occurred, a downfield multiplet at ~4.1 ppm (secondary iodide) would be visible. The complete absence of the 4.1 ppm signal validates the >99:1 regioselectivity.
Fig 2: Self-validating experimental workflow for regioselective cleavage of 2-BnTHF.
Expert Insights for Drug Development
When incorporating 2-BnTHF derivatives into pharmaceutical pipelines, chemists must account for the diminished reaction rate ( krel=0.40 ). While the regioselectivity is flawless, the steric bulk that protects C2 also impedes the initial Lewis acid coordination.
Troubleshooting Tip: If incomplete conversion is observed after 4 hours, do not increase the temperature, as this may induce unwanted elimination reactions (forming enol ethers). Instead, switch to a more oxophilic Lewis acid system, such as BBr3 or BiCl3 , which possess a higher binding affinity for sterically hindered ethers[2].
References
-
[3] Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity - ACS Publications.3
-
[1] Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates - MDPI. 1
-
[4] Tf2O-Promoted Regioselective Heteronucleophilic Ring-Opening Approaches of Tetrahydrofuran - ACS Publications. 4
-
[2] Regiocontrolled Opening of 2-Methyltetrahydrofuran with Various Boron Reagents - ResearchGate. 2
Sources
validating stereocenters in 2-benzyltetrahydrofuran via X-ray crystallography
validating stereocenters in 2-benzyltetrahydrofuran via X-ray crystallography
Validating Stereocenters in 2-Benzyltetrahydrofuran: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques
Introduction: The Stereochemical Challenge of Tetrahydrofurans
The 2-benzyltetrahydrofuran scaffold is a privileged chiral building block essential for the stereoselective synthesis of complex biologically active molecules[1]. Establishing the exact absolute and relative configuration at the C2 position—and any contiguous stereocenters—is critical, as spatial arrangement directly dictates pharmacological efficacy and safety[2].
However, tetrahydrofuran (THF) derivatives present unique analytical challenges. Due to the low energy difference between their envelope ( Cs ) and twisted ( C2 ) conformations, THF rings undergo rapid pseudorotation[3]. This conformational flexibility, combined with the structural kink imparted by substituents, often prevents these molecules from crystallizing, leaving them as room-temperature oils[4][5]. Consequently, while Single-Crystal X-ray Diffraction (SCXRD) remains the definitive method for structural elucidation, researchers must frequently rely on orthogonal techniques like Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy to validate synthesis products[6][7].
Quantitative Comparison of Stereochemical Validation Techniques
Selecting the appropriate analytical method depends on the physical state of the 2-benzyltetrahydrofuran product, the presence of chromophores, and the required level of certainty.
| Parameter | X-ray Crystallography[2][8] | VCD Spectroscopy[6][9] | NMR Spectroscopy[8][10] | Chiral HPLC[8] |
| Sample Requirement | High-quality single crystal (>0.1 mm) | 5–15 mg (solution state) | 1–25 mg (solution state) | Microgram quantities |
| Measurement Time | Minutes to >24 hours | 1–12 hours | Seconds to several hours | 10–30 minutes per run |
| Primary Output | 3D electron density map | Differential IR absorption | 1D/2D spectra, RDCs | Chromatogram |
| Key Advantage | Unambiguous absolute stereochemistry | No crystallization required | Dynamic solution behavior | High-throughput purity check |
| Limitation | Requires a crystalline solid | Relies heavily on DFT accuracy | Requires chiral derivatization | Requires reference standards |
Methodological Decision Matrix
The following workflow illustrates the logical progression for selecting a validation method based on the physical properties of the synthesized 2-benzyltetrahydrofuran.
Workflow for selecting the optimal stereochemical validation method for tetrahydrofuran derivatives.
Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD is the gold standard for determining absolute configuration. It relies on the principle of anomalous scattering, which occurs when the X-ray energy is close to the absorption edge of the atoms in the crystal[2].
Causality & Experimental Design: Because 2-benzyltetrahydrofuran consists only of light atoms (C, H, O), Mo-Kα radiation often fails to produce sufficient anomalous dispersion. Therefore, Cu-Kα radiation is strictly required to enhance these effects[2]. If the compound remains an oil, it must be derivatized (e.g., converting a hydroxyl group to a 4-bromobenzoate ester). The introduction of a heavy atom (Bromine) significantly increases anomalous scattering, driving down the standard uncertainty of the Flack parameter[2][4].
Step-by-Step Methodology:
-
Crystal Growth: Dissolve the purified 2-benzyltetrahydrofuran in a minimal amount of a binary solvent system (e.g., DCM/Hexanes). Utilize vapor diffusion to slowly precipitate a single crystal (>0.1 mm)[8].
-
Mounting and Cooling: Mount the crystal on a goniometer. Immediately cool the crystal to 100 K using a nitrogen stream. Rationale: Low temperatures minimize thermal atomic vibrations, sharpening the electron density map and preventing the flexible THF ring from exhibiting dynamic disorder[2][11].
-
Data Collection: Irradiate the crystal with a monochromatic Cu-Kα X-ray beam. Collect full diffraction spheres to ensure high data redundancy, which is critical for accurate anomalous dispersion measurements[2].
-
Structure Solution & Refinement: Use direct methods to solve the phase problem. Refine atomic positions using least-squares minimization against F2 .
-
Self-Validating System:
-
The Flack Parameter: Extract the Flack parameter ( x ). A value of x≈0 (with a small standard uncertainty, e.g., 0.02±0.03 ) confirms the correct absolute enantiomer. A value of x≈1 indicates the inverted structure[2].
-
checkCIF/PLATON Validation: Run the final .cif file through the IUCr checkCIF web service. The software performs a Hirshfeld rigid-bond test to ensure bonded atoms vibrate with equal amplitude, confirming that the assigned stereocenters are not artifacts of incorrect space group symmetry or unresolved disorder[11].
-
Protocol 2: Vibrational Circular Dichroism (VCD)
When chemical derivatization fails to yield a crystal, VCD serves as the premier non-empirical method for solution-state absolute configuration[9][10]. VCD measures the differential absorption of left and right circularly polarized infrared light by enantiomers[6].
Causality & Experimental Design: Unlike IR spectra, which are identical for enantiomers, VCD spectra are equal but opposite in sign[6]. Because VCD signals are highly sensitive to molecular conformation, the experimental spectrum must be correlated against a computationally derived ensemble of conformers. The THF ring's pseudorotation means a single static model is insufficient; a Boltzmann-weighted average of all low-energy conformers is required[9][12].
Step-by-Step Methodology:
-
Computational Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search of the assigned (R)- or (S)-2-benzyltetrahydrofuran to identify all conformers within a 5 kcal/mol energy window[2].
-
DFT Optimization: Optimize the geometries and calculate harmonic vibrational frequencies using Density Functional Theory (e.g., B3LYP/6-311G(d,p))[2][9].
-
Spectral Acquisition: Dissolve 5–15 mg of the sample in a non-chiral, IR-transparent solvent (e.g., CDCl3 ). Acquire the IR and VCD spectra using a VCD spectrometer, averaging multiple scans (typically 1–12 hours) to maximize the signal-to-noise ratio[2][6].
-
Self-Validating System: Overlay the experimental IR spectrum with the calculated IR spectrum. Validation checkpoint: If the IR peaks do not align, the DFT conformational ensemble is incorrect, and the VCD data cannot be trusted. Once IR alignment is confirmed, compare the experimental VCD spectrum to the calculated VCD spectrum. A matching sign distribution across key vibrational bands (e.g., C-O stretching at 1050–1150 cm⁻¹) unambiguously assigns the absolute configuration[9][12].
Protocol 3: NMR Spectroscopy (Mosher’s Method)
While 2D NMR (NOESY/ROESY) is excellent for determining the relative stereochemistry of contiguous stereocenters by detecting through-space proton interactions (< 5 Å)[8], absolute configuration requires chiral derivatization.
Causality & Experimental Design: Mosher's method utilizes the diamagnetic anisotropy of a chiral reagent (e.g., α -methoxy- α -trifluoromethylphenylacetic acid, MTPA)[10]. By forming diastereomeric esters from the enantiopure THF derivative, the phenyl ring of the Mosher moiety shields specific protons on the THF ring, causing predictable upfield chemical shifts[10].
Step-by-Step Methodology:
-
Derivatization: Divide the 2-benzyltetrahydrofuran sample (if it contains a free secondary alcohol) into two aliquots. React one with (R)-MTPA chloride and the other with (S)-MTPA chloride[2].
-
Data Acquisition: Acquire high-resolution 1H NMR spectra for both the (S)-MTPA ester and the (R)-MTPA ester[8].
-
Self-Validating System: Calculate the chemical shift differences ( Δδ=δS−δR ) for the protons surrounding the stereocenter. Map the positive and negative Δδ values onto the molecule. Validation checkpoint: The spatial distribution of the signs must smoothly segregate into two hemispheres according to the established Mosher model. If conflicting signs appear on the same side of the molecule, it indicates conformational distortion, and the absolute configuration assignment is invalid[10]. In such cases, orthogonal validation via VCD or SCXRD is mandatory.
References
-
Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate.[Link]
-
Absolute configuration of complex chiral molecules. Spark904.[Link]
-
Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. PMC.[Link]
-
Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate.[Link]
-
Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? RSC Publishing.[Link]
-
2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X- Ray Diffraction Analysis. ChemRxiv.[Link]
-
The Evolving Landscape of NMR Structural Elucidation. PMC.[Link]
-
Tetrahydrothiophene and Tetrahydrofuran, Computational and X-ray Studies in the Crystalline Phase. ResearchGate.[Link]
-
Structure validation in chemical crystallography. Platon.[Link]
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Safety & Regulatory Compliance
No content available
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
